2-Chloro-5-heptylindolo[2,3-b]quinoxaline
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Overview
Description
2-Chloro-5-heptylindolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and optoelectronics . The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indolo[2,3-b]quinoxaline derivatives typically involves condensation reactions of isatin with o-phenylenediamine . For 2-Chloro-5-heptylindolo[2,3-b]quinoxaline, the synthetic route may include the following steps:
Condensation Reaction: Isatin reacts with o-phenylenediamine in the presence of a Brønsted acid catalyst such as acetic acid, formic acid, or hydrochloric acid.
Industrial Production Methods
Industrial production methods for indolo[2,3-b]quinoxaline derivatives often involve transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization . These methods are scalable and can be optimized for high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-heptylindolo[2,3-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The chloro group at the 2-position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoxaline N-oxides.
Reduction: Formation of reduced indoloquinoxaline derivatives.
Substitution: Formation of substituted indoloquinoxaline derivatives with various functional groups.
Scientific Research Applications
2-Chloro-5-heptylindolo[2,3-b]quinoxaline has several scientific research applications, including:
Medicinal Chemistry: The compound exhibits antiviral, antitumor, and antidiabetic activities. It is used in the development of new therapeutic agents.
Materials Science: Indoloquinoxaline derivatives are used in optoelectronic devices such as light-emitting diodes and sensors.
Mechanism of Action
The mechanism of action of 2-Chloro-5-heptylindolo[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects . For example, it may act as a kinase inhibitor, affecting signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Indolo[2,3-b]quinoxaline: The parent compound with similar structural features.
2-Chloroindolo[2,3-b]quinoxaline: Lacks the heptyl group but has similar chemical properties.
5-Heptylindolo[2,3-b]quinoxaline: Lacks the chloro group but shares the heptyl substitution.
Uniqueness
2-Chloro-5-heptylindolo[2,3-b]quinoxaline is unique due to the presence of both chloro and heptyl groups, which may enhance its biological activity and chemical stability compared to other similar compounds .
Properties
Molecular Formula |
C21H22ClN3 |
---|---|
Molecular Weight |
351.9 g/mol |
IUPAC Name |
9-chloro-6-heptylindolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C21H22ClN3/c1-2-3-4-5-8-13-25-19-12-11-15(22)14-16(19)20-21(25)24-18-10-7-6-9-17(18)23-20/h6-7,9-12,14H,2-5,8,13H2,1H3 |
InChI Key |
RCDJLLCGWYSSRF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCN1C2=C(C=C(C=C2)Cl)C3=NC4=CC=CC=C4N=C31 |
Origin of Product |
United States |
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